molecular formula C35H43NO13 B1207372 Auramycin C CAS No. 83753-71-3

Auramycin C

Cat. No. B1207372
CAS RN: 83753-71-3
M. Wt: 685.7 g/mol
InChI Key: UMJYAGXWXMMVDD-KMOSPXHKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Auramycin C is a natural product found in Streptomyces galilaeus with data available.

Scientific Research Applications

Antibacterial and Antitumor Properties

Auramycin C, along with other auramycins, has been identified as a potent anthracycline antibiotic. These compounds exhibit significant activities against Gram-positive bacteria and have shown effectiveness in treating leukemia (P388). Auramycin C is part of a broader group of anthracycline antibiotics discovered from the culture of Streptomyces galilaeus. This group also includes auramycins A and B, and sulfurmycins A and B, characterized as anthracycline glycosides with unique aglycones (Hoshino, Tazoe, Nomura, & Fujiwara, 1982).

Impact on Mitochondrial Function

Studies have explored the impact of compounds similar to Auramycin C on mitochondrial function. One such study investigated the effect of mitochondrial poisons, including auranofin (which has a similar action profile to Auramycin C), on neuropathic pain produced by chemotherapeutic agents. The findings suggest a potential role of Auramycin C in influencing mitochondrial dysfunction and its associated effects on cellular processes (Xiao & Bennett, 2012).

Role in Gene Expression and Protein Synthesis

The influence of Auramycin C and related compounds on gene expression and protein synthesis has also been examined. Some studies focus on the ability of these compounds to interact with DNA and inhibit its synthesis. For instance, actinomycin C (related to Auramycin C) has been used in clinical studies for its inhibitory effect on tumor growth, indicating a potential role in modulating genetic processes (Begemann, 1960).

Chemotherapeutic Applications

Research into the chemotherapeutic applications of Auramycin C and related compounds reveals a variety of uses, particularly in the treatment of various cancers. The unique properties of these compounds, such as their interaction with DNA and cellular machinery, make them valuable in the development of cancer therapies (Pritsos & Sartorelli, 1986).

properties

CAS RN

83753-71-3

Molecular Formula

C35H43NO13

Molecular Weight

685.7 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C35H43NO13/c1-14-29(39)21(38)12-24(46-14)49-33-15(2)47-23(11-19(33)36(4)5)48-22-13-35(3,44)28(34(43)45-6)17-10-18-27(32(42)26(17)22)31(41)25-16(30(18)40)8-7-9-20(25)37/h7-10,14-15,19,21-24,28-29,33,37-39,42,44H,11-13H2,1-6H3/t14-,15-,19-,21-,22-,23-,24-,28-,29+,33?,35+/m0/s1

InChI Key

UMJYAGXWXMMVDD-KMOSPXHKSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@@H](O[C@H](C[C@@H]2N(C)C)O[C@H]3C[C@@]([C@@H](C4=CC5=C(C(=C34)O)C(=O)C6=C(C5=O)C=CC=C6O)C(=O)OC)(C)O)C)O)O

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2N(C)C)OC3CC(C(C4=CC5=C(C(=C34)O)C(=O)C6=C(C5=O)C=CC=C6O)C(=O)OC)(C)O)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2N(C)C)OC3CC(C(C4=CC5=C(C(=C34)O)C(=O)C6=C(C5=O)C=CC=C6O)C(=O)OC)(C)O)C)O)O

synonyms

auramycin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Auramycin C
Reactant of Route 2
Reactant of Route 2
Auramycin C
Reactant of Route 3
Reactant of Route 3
Auramycin C
Reactant of Route 4
Auramycin C
Reactant of Route 5
Auramycin C
Reactant of Route 6
Auramycin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.